molecular formula C19H15NO4S B12387039 (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

Cat. No.: B12387039
M. Wt: 353.4 g/mol
InChI Key: ZBIWNXHXEOBENC-GZTJUZNOSA-N
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Description

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-phenacyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing diabetes.

    Troglitazone: An older thiazolidinedione with similar properties.

Uniqueness

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities compared to other thiazolidinediones

Properties

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11+

InChI Key

ZBIWNXHXEOBENC-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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